molecular formula C21H19N5O3 B2361106 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899745-75-6

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2361106
CAS No.: 899745-75-6
M. Wt: 389.415
InChI Key: KIZDQKBXEXHRQF-UHFFFAOYSA-N
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Description

The compound “4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazinone ring, and a nitro group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridazinone ring is a six-membered ring with two nitrogen atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cycloaddition of pyridine N-imine with alkyl-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group is often involved in redox reactions, and the pyrrolidine and pyridazinone rings could undergo various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the nitro group could make the compound more polar, and the pyrrolidine and pyridazinone rings could influence its shape and reactivity .

Scientific Research Applications

Cardiotonic Activities

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is related to a variety of pyridazinone derivatives synthesized for their cardiotonic activities. Studies have shown that compounds like 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide demonstrate significant cardiotonic effects, highlighting the potential of similar compounds in cardiology research (Wang et al., 2008).

Synthesis and Characterization

The compound is part of a broader category of benzamides and pyridazinones, which have been extensively studied for their synthetic processes and chemical structures. For example, research on similar compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, has led to improved practical synthesis methods with advantages like mild conditions and high yields (Gong Ping, 2007).

Anticancer Activity

Pyridazinone and benzamide derivatives have been evaluated for their anticancer activities. Studies on compounds like 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles, which share structural similarities, have demonstrated potent anticancer activity against various human cancer cell lines (S. Hadiyal et al., 2020).

Optical Activity in Polyamides

Research into optically active polyamides containing nitro and pyrrolidinyl groups has shown that these compounds can be synthesized with high yields and exhibit distinct solubility properties, potentially useful in material science (K. Faghihi et al., 2010).

Bioactivity in Metal Complexes

The bioactivity of benzamide derivatives, especially when complexed with metals like copper and cobalt, has been explored. These complexes show promising antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial research (E. Khatiwora et al., 2013).

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, have been shown to interact with a variety of biological targets. The specific targets can vary widely depending on the exact structure and functional groups present in the compound.

Mode of Action

Compounds containing pyrrolidine and pyridazine rings are known to interact with their targets in a variety of ways, often involving binding to specific sites on the target molecules, leading to changes in their function. The exact nature of these interactions would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

For example, some pyrrolidine-containing compounds have been shown to inhibit certain enzymes , while some pyridazine-containing compounds have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, are known to have diverse ADME properties. These properties can be influenced by factors such as the compound’s structure, functional groups, and stereochemistry.

Result of Action

For example, some pyrrolidine-containing compounds have been shown to have anti-tubercular activity , while some pyridazine-containing compounds have been shown to have anti-inflammatory and analgesic effects .

Properties

IUPAC Name

4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21(15-6-8-18(9-7-15)26(28)29)22-17-5-3-4-16(14-17)19-10-11-20(24-23-19)25-12-1-2-13-25/h3-11,14H,1-2,12-13H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZDQKBXEXHRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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